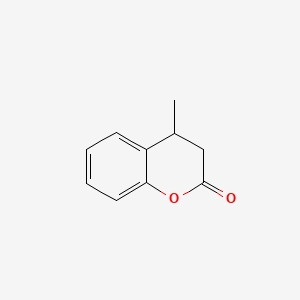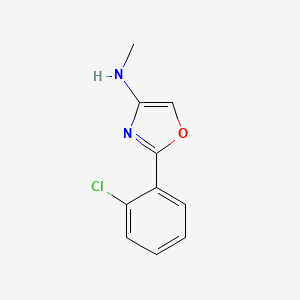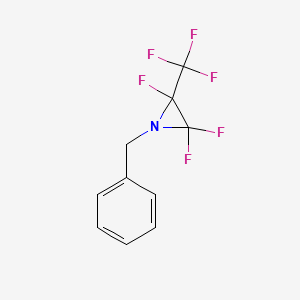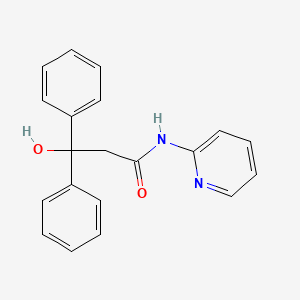![molecular formula C16H22ClNO2 B14010783 Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE is a complex organic compound that belongs to the class of spiropiperidines These compounds are characterized by a spirocyclic structure, where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE typically involves multi-step organic reactions. One common method includes the cyclization of indene derivatives with piperidine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The final step involves the esterification of the intermediate product with methyl acetate, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inhibiting specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: These compounds also feature a spirocyclic core and are studied for their biological activities.
Uniqueness
METHYL 2-SPIRO[1,2-DIHYDROINDENE-3,4’-PIPERIDINE]-1-YLACETATE;HYDROCHLORIDE is unique due to its specific combination of indene and piperidine rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H22ClNO2 |
|---|---|
Molekulargewicht |
295.80 g/mol |
IUPAC-Name |
methyl 2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-19-15(18)10-12-11-16(6-8-17-9-7-16)14-5-3-2-4-13(12)14;/h2-5,12,17H,6-11H2,1H3;1H |
InChI-Schlüssel |
HTLKMHARGCLOAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CC2(CCNCC2)C3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
![2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)





![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)

